Cas no 2137066-70-5 (N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide)

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide structure
2137066-70-5 structure
Product name:N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide
CAS No:2137066-70-5
MF:C12H24N2O3S
MW:276.395562171936
CID:6416813
PubChem ID:165470182

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide
    • 2137066-70-5
    • EN300-768602
    • 2137770-10-4
    • N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}propane-2-sulfonamide
    • EN300-1085033
    • N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
    • Inchi: 1S/C12H24N2O3S/c1-10(2)18(15,16)14-11-3-5-12(6-4-11)9-13-7-8-17-12/h10-11,13-14H,3-9H2,1-2H3
    • InChI Key: SFBHLLIPSGTSNZ-UHFFFAOYSA-N
    • SMILES: S(C(C)C)(NC1CCC2(CNCCO2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 276.15076381g/mol
  • Monoisotopic Mass: 276.15076381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8Ų
  • XLogP3: 0.5

N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1085033-0.25g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
0.25g
$1708.0 2023-10-27
Enamine
EN300-1085033-2.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
2.5g
$3641.0 2023-10-27
Enamine
EN300-1085033-10.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5
10.0g
$7988.0 2023-07-11
Enamine
EN300-1085033-0.5g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
0.5g
$1783.0 2023-10-27
Enamine
EN300-1085033-10g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
10g
$7988.0 2023-10-27
Enamine
EN300-1085033-1g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
1g
$1857.0 2023-10-27
Enamine
EN300-1085033-0.1g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
0.1g
$1635.0 2023-10-27
Enamine
EN300-1085033-5.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5
5.0g
$5387.0 2023-07-11
Enamine
EN300-1085033-0.05g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5 95%
0.05g
$1560.0 2023-10-27
Enamine
EN300-1085033-1.0g
N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]propane-2-sulfonamide
2137066-70-5
1.0g
$1857.0 2023-07-11

Additional information on N-(6r,9r)-1-oxa-4-azaspiro5.5undecan-9-ylpropane-2-sulfonamide

Comprehensive Overview of N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide (CAS No. 2137066-70-5)

N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide (CAS No. 2137066-70-5) is a specialized organic compound with a unique spirocyclic structure. This molecule has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and development. The compound's intricate architecture, featuring a 1-oxa-4-azaspiro[5.5]undecane core, makes it a valuable scaffold for designing novel therapeutic agents. Researchers are particularly interested in its sulfonamide moiety, which is known to enhance bioavailability and target specificity in medicinal chemistry.

The spirocyclic sulfonamide structure of N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide offers distinct advantages in drug design. Spirocyclic compounds are increasingly popular in modern pharmaceuticals due to their three-dimensional rigidity, which can improve binding affinity to biological targets. This compound's propane-2-sulfonamide side chain further enhances its potential as a versatile intermediate for synthesizing more complex molecules. Current trends in drug development emphasize the importance of such structurally diverse compounds, as they can address challenges like drug resistance and selectivity.

One of the most searched questions regarding CAS 2137066-70-5 relates to its synthetic routes and purification methods. The compound typically requires multi-step organic synthesis, often starting from readily available spirocyclic precursors. Researchers frequently inquire about optimal reaction conditions for introducing the sulfonamide group while maintaining the stereochemical integrity at the 6r,9r positions. Advanced techniques like chiral HPLC and NMR spectroscopy are essential for characterizing this compound's purity and stereochemistry, topics that generate substantial interest in academic and industrial chemistry forums.

The pharmaceutical applications of N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide are a major focus of current research. Preliminary studies suggest potential utility in central nervous system (CNS) drug development, owing to the compound's ability to cross the blood-brain barrier. Its spirocyclic framework resembles structures found in several neuromodulators, making it a candidate for investigating new treatments for neurological disorders. This aligns with growing public interest in mental health pharmaceuticals and the search for innovative neuroactive compounds.

From a commercial perspective, the demand for CAS 2137066-70-5 has been steadily increasing among specialty chemical suppliers. The compound's price and availability frequently appear in search queries, reflecting its emerging importance in medicinal chemistry. Suppliers often highlight its high purity grade (>98%) and the availability of custom synthesis services to meet diverse research needs. The market for such specialized sulfonamide derivatives is expected to grow significantly, driven by expanding drug discovery programs worldwide.

Recent advancements in computational chemistry have enabled more efficient exploration of N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide's potential. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses are popular topics in scientific literature, addressing how this compound might interact with various biological targets. These computational approaches complement traditional laboratory research, providing valuable insights that accelerate drug development processes.

Environmental and safety considerations for handling CAS 2137066-70-5 are another area of frequent inquiry. While not classified as hazardous, standard laboratory precautions are recommended when working with this compound. Researchers often search for proper storage conditions (typically 2-8°C in airtight containers) and handling procedures to maintain the compound's stability over time. These practical aspects are crucial for ensuring reproducible results in experimental work.

The intellectual property landscape surrounding N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide is evolving rapidly. Patent searches reveal growing interest from pharmaceutical companies in protecting derivatives and specific applications of this core structure. This trend reflects the compound's potential value in developing proprietary drug candidates, particularly in competitive therapeutic areas like neurology and oncology.

Analytical characterization of CAS 2137066-70-5 remains a key topic for quality control in research settings. Common search terms include HPLC methods, mass spectrometry data, and reference spectra for this compound. The availability of comprehensive analytical data significantly enhances the compound's utility for researchers who need to verify its identity and purity in their experiments.

Looking forward, N-(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-ylpropane-2-sulfonamide is poised to play an important role in the next generation of pharmaceutical research. Its unique structural features address several current challenges in drug design, including the need for novel scaffolds that can overcome limitations of traditional flat aromatic systems. As research continues to uncover new applications for this versatile compound, its significance in medicinal chemistry is likely to grow substantially in the coming years.

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